[(3R)-Tetrahydro-2,6-dioxo-2H-pyran-3-yl]-carbamic Acid Phenylmethyl [(3R)-Tetrahydro-2,6-dioxo-2H-pyran-3-yl]-carbamic Acid Phenylmethyl
Brand Name: Vulcanchem
CAS No.: 71869-80-2
VCID: VC0121663
InChI: InChI=1S/C13H13NO5/c15-11-7-6-10(12(16)19-11)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)/t10-/m1/s1
SMILES: C1CC(=O)OC(=O)C1NC(=O)OCC2=CC=CC=C2
Molecular Formula: C13H13NO5
Molecular Weight: 263.25 g/mol

[(3R)-Tetrahydro-2,6-dioxo-2H-pyran-3-yl]-carbamic Acid Phenylmethyl

CAS No.: 71869-80-2

Reference Standards

VCID: VC0121663

Molecular Formula: C13H13NO5

Molecular Weight: 263.25 g/mol

[(3R)-Tetrahydro-2,6-dioxo-2H-pyran-3-yl]-carbamic Acid Phenylmethyl - 71869-80-2

CAS No. 71869-80-2
Product Name [(3R)-Tetrahydro-2,6-dioxo-2H-pyran-3-yl]-carbamic Acid Phenylmethyl
Molecular Formula C13H13NO5
Molecular Weight 263.25 g/mol
IUPAC Name benzyl N-[(3R)-2,6-dioxooxan-3-yl]carbamate
Standard InChI InChI=1S/C13H13NO5/c15-11-7-6-10(12(16)19-11)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)/t10-/m1/s1
Standard InChIKey YIXAMRRMFCPXNC-SNVBAGLBSA-N
Isomeric SMILES C1CC(=O)OC(=O)[C@@H]1NC(=O)OCC2=CC=CC=C2
SMILES C1CC(=O)OC(=O)C1NC(=O)OCC2=CC=CC=C2
Canonical SMILES C1CC(=O)OC(=O)C1NC(=O)OCC2=CC=CC=C2
Synonyms (R)-(Tetrahydro-2,6-dioxo-2H-pyran-3-yl)-carbamic Acid Phenylmethyl Ester
PubChem Compound 12793798
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator